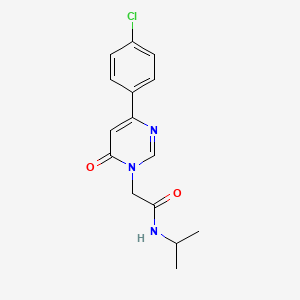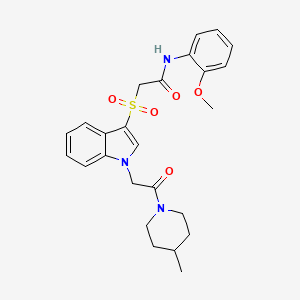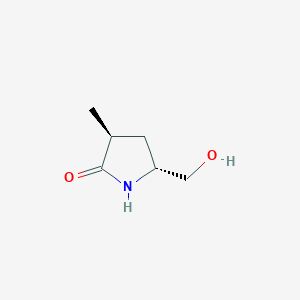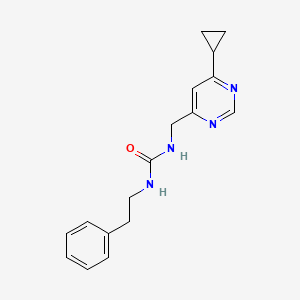
N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition
N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide shows significant potential as a cyclooxygenase-2 (COX-2) inhibitor. A study demonstrated that positioning the methanesulfonamide group at the C-5 phenyl ring of 1,5-diarylpyrazole resulted in potent and selective COX-2 inhibitors, with inhibitory concentration (IC50) values as low as 30 nM (Singh et al., 2004).
Corrosion Inhibition
This compound has been investigated for its role in inhibiting corrosion, particularly of mild steel in acidic environments. Research indicates that derivatives of this compound act as mixed-type inhibitors, forming a protective layer on mild steel surfaces and showing adherence to the Langmuir adsorption isotherm model (Olasunkanmi et al., 2016).
Synthesis Strategies
Efficient synthesis strategies have been developed for derivatives of this compound. For example, a tandem reaction involving propargyl alcohol and N-sulfonylhydrazone was utilized to synthesize 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).
Structural Studies
Structural studies of derivatives, like the Nimesulide triazole derivatives, provide insights into the nature of intermolecular interactions and molecular geometry. Such research aids in understanding the physicochemical properties and potential applications of these compounds (Dey et al., 2015).
Insecticidal Activity
Novel pyrazole methanesulfonates, including derivatives of this compound, have demonstrated insecticidal activity. This suggests potential applications in pest control, although some derivatives also showed significant acute mammalian toxicity (Finkelstein & Strock, 1997).
Antimicrobial Properties
A series of pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety, synthesized from this compound, exhibited notable antimicrobial activities, surpassing some reference drugs in efficacy (Alsaedi et al., 2019).
Synthesis in Green Chemistry
The compound has been used in green chemistry applications, such as in the synthesis of bis(indolyl)methanes and bis(pyrazolyl)methanes, demonstrating its versatility and potential for eco-friendly chemical processes (Hasaninejad et al., 2011).
Wirkmechanismus
Target of Action
It is suggested that the compound may have neurotrophic activities , indicating potential targets in the nervous system.
Mode of Action
A study on similar compounds suggests that the dipole moment and the energy of the lowest unoccupied molecular orbital are important factors for their neurotrophic activities . This implies that the compound might interact with its targets through electronic interactions.
Biochemical Pathways
Given its potential neurotrophic activities , it might be involved in pathways related to neuronal growth and survival.
Result of Action
Given its potential neurotrophic activities , it might promote neuronal growth and survival.
Eigenschaften
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-20(15-13-18)25-31(2,27)28)24-26(23)32(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJJAYPATZPQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)

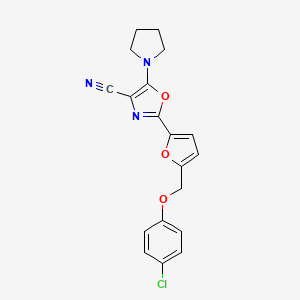
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)
